An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)-2-imidazolidinone, also known as hydroxyethylethyleneurea, is a heterocyclic organic compound with the CAS number 3699-54-5.[1][2][3] It is characterized by a five-membered imidazolidinone ring substituted with a hydroxyethyl (B10761427) group.[2] This structure, featuring both a hydroxyl group and a cyclic urea (B33335), imparts unique properties that make it a versatile molecule in various scientific and industrial applications.[2][4] It is utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, a formulation component in personal care products, and a stabilizer in coatings and adhesives.[2][4][5] Notably, it has been investigated as a dual inhibitor of heparanase and matrix metalloproteinase-9 (MMP-9), showing potential in improving epidermal barrier function.[6][7]
Chemical and Physical Properties
1-(2-Hydroxyethyl)-2-imidazolidinone is typically a colorless to pale yellow liquid or a low-melting solid, depending on purity and temperature.[2] It is highly soluble in water and various organic solvents.[1][2] The presence of the hydroxyethyl group and the urea moiety allows for significant hydrogen bonding, which influences its physical properties like a high boiling point and water solubility.[2][7]
Table 1: Physical and Chemical Properties of 1-(2-Hydroxyethyl)-2-imidazolidinone
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 130.15 g/mol | [1][8][9] |
| Appearance | Off-white powder or colorless to pale yellow liquid | [2][5] |
| Melting Point | 46-49 °C | [1][10] |
| Boiling Point | 185 °C at 3.5 mmHg (4.7 mbar) | [1][3][10] |
| Density | 1.19 g/mL at 25 °C | [1][9][10][11] |
| Water Solubility | 982 g/L at 20 °C | [1] |
| Refractive Index (n20/D) | 1.466 | [9][10][11] |
| Flash Point | 185 °C at 3.5 mmHg | [1][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-(2-Hydroxyethyl)-2-imidazolidinone.
Table 2: Key Spectroscopic Identifiers
| Spectroscopic Data | Identifier | Source(s) |
| SMILES String | OCCN1CCNC1=O | [9][11] |
| InChI | 1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | [3][9][11] |
| InChIKey | HBAIZGPCSAAFSU-UHFFFAOYSA-N | [3][9][11] |
| CAS Registry Number | 3699-54-5 | [1][3][8] |
The NIST WebBook provides gas-phase Infrared (IR) and mass spectrometry data for this compound, which are essential for its structural confirmation.[3][12][13]
Synthesis and Experimental Protocols
The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinone can be achieved through several catalytic routes. One notable method involves the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with supercritical CO₂ at 250 °C using a γ-Al₂O₃ catalyst.[14][15]
Experimental Protocol: Catalytic Synthesis from 2-[(2-aminoethyl)amino]ethan-1-ol
This protocol is a generalized representation based on cited literature and should be adapted and optimized for specific laboratory conditions.
-
Reactor Preparation: A high-pressure stainless-steel batch reactor is charged with 2-[(2-aminoethyl)amino]ethan-1-ol and a catalytic amount of γ-Al₂O₃.
-
Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove air.
-
Pressurization and Heating: The reactor is pressurized with carbon dioxide to the desired level for supercritical conditions and heated to 250 °C with constant stirring.
-
Reaction: The reaction mixture is maintained at the set temperature and pressure for a specified duration to allow for the cyclization reaction to proceed.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.
-
Product Isolation: The crude product is collected from the reactor. The catalyst is separated by filtration.
-
Purification: The resulting liquid is purified, typically by vacuum distillation or column chromatography, to isolate pure 1-(2-Hydroxyethyl)-2-imidazolidinone.
-
Characterization: The final product is characterized using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Below is a conceptual workflow for the synthesis and purification of 1-(2-Hydroxyethyl)-2-imidazolidinone.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
1-(2-Hydroxyethyl)-2-imidazolidinone serves as a valuable building block in organic synthesis.[4] Its bifunctional nature (hydroxyl and urea groups) allows for a range of chemical modifications.
-
Pharmaceutical Synthesis: It is used as a reagent for synthesizing HIV-1 integrase inhibitors and as a reactant for creating MDM2-p53 protein-protein interaction inhibitors.[8][11]
-
Dermatology and Cosmetics: Research has shown that it acts as an inhibitor of heparanase and MMP-9, enzymes involved in the degradation of the extracellular matrix.[6][7] This activity suggests its potential for protecting the skin's basement membrane from damage, particularly from UVB exposure, and for improving the skin's barrier function.[6] It is also used as a humectant and conditioning agent in personal care products.[5]
-
Industrial Applications: It is found in water-based coatings, adhesives, and inks where it acts as a high-boiling solvent and stabilizer.[5] It has also been identified as a degradation product of monoethanolamine (MEA) in industrial CO₂ capture processes.[11][16]
Safety and Handling
While comprehensive toxicological properties have not been thoroughly investigated, available safety data sheets (SDS) provide guidance for handling.[17][18]
-
Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[1] It may cause skin sensitization.[17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[17][18] In case of dust formation, appropriate respiratory protection is recommended.[17][18]
-
Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[18][19][20]
-
First Aid: In case of contact, wash the affected skin with soap and water.[17][18] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17][18] If inhaled, move the person to fresh air.[18] If swallowed, rinse the mouth with water and seek medical attention.[17][18]
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Transport: The substance is generally considered non-hazardous for transport.[17][19]
References
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- 2. CAS 3699-54-5: 1-(2-Hydroxyethyl)-2-imidazolidinone [cymitquimica.com]
- 3. 1-(2-Hydroxyethyl)-2-imidazolidinone [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-(2-hydroxyethyl)-2-imidazolidinone [myskinrecipes.com]
- 6. 1-(2-Hydroxyethyl)-2-imidazolidinone, a heparanase and matrix metalloproteinase inhibitor, improves epidermal basement membrane structure and epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 [smolecule.com]
- 8. scbt.com [scbt.com]
- 9. 1-(2-羟乙基)-2-咪唑啉酮 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-(2-Hydroxyethyl)-2-imidazolidinone CAS#: 3699-54-5 [m.chemicalbook.com]
- 11. 1-(2-ヒドロキシエチル)-2-イミダゾリジノン 溶液 75% in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-(2-Hydroxyethyl)-2-imidazolidinone [webbook.nist.gov]
- 13. 1-(2-Hydroxyethyl)-2-imidazolidinone [webbook.nist.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 [chemicalbook.com]
- 17. angenechemical.com [angenechemical.com]
- 18. capotchem.cn [capotchem.cn]
- 19. guidechem.com [guidechem.com]
- 20. asset.conrad.com [asset.conrad.com]
